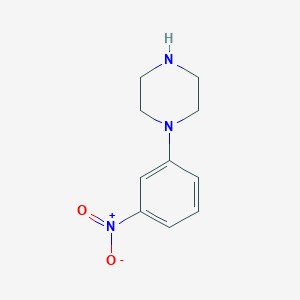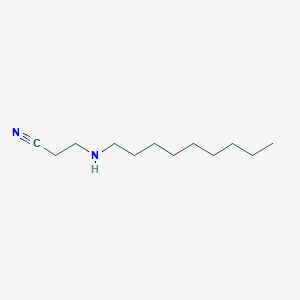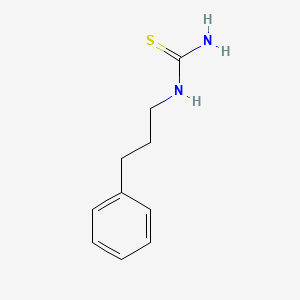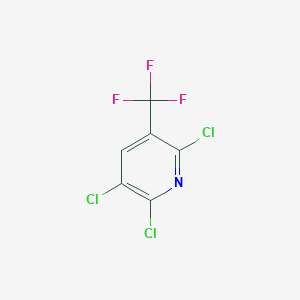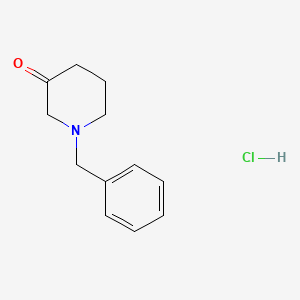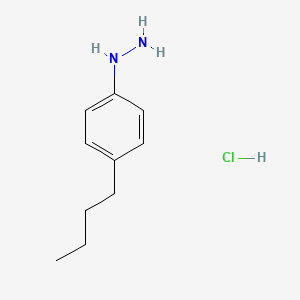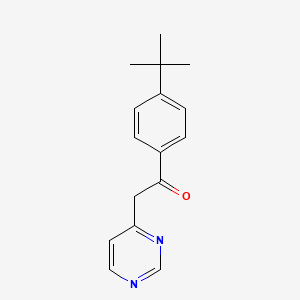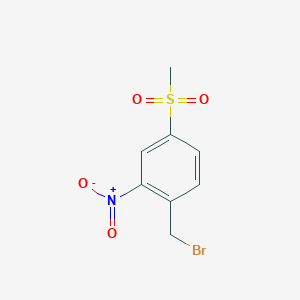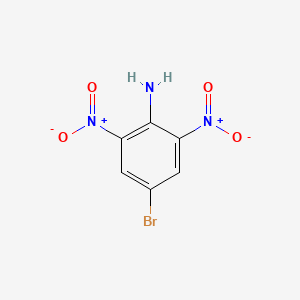
4-Bromo-2,6-dinitroaniline
Vue d'ensemble
Description
4-Bromo-2,6-dinitroaniline is a compound with the CAS Number: 62554-90-9 . It has a molecular weight of 262.02 .
Synthesis Analysis
The synthesis of 4-Bromo-2,6-dinitroaniline involves several steps. One method involves the addition of an acetyl group to a molecule that does not readily oxidize and substitutes largely at the para position. A second substitution takes place at the position ortho to the carbon carrying the acetamido group. Hydrolysis of the amide function gives the desired 4-bromo-2-nitroaniline .Molecular Structure Analysis
The molecular structure of 4-Bromo-2,6-dinitroaniline has been studied using various spectroscopic techniques. The molecular geometry and vibrational frequencies of the compound in the ground state were calculated using the Hartree-Fock (HF) and density functional theory (DFT) methods (B3LYP) with 6-311++G** as basis set .Chemical Reactions Analysis
The chemical reactions of 4-Bromo-2,6-dinitroaniline have been studied, particularly its oxidation by OH radicals. The reaction pathways and kinetics for this oxidation were studied using quantum-chemical methods and canonical-variational transition-state theory with small-curvature tunneling correction (CVT/SCT) .Physical And Chemical Properties Analysis
4-Bromo-2,6-dinitroaniline is a solid substance . Its molecular vibrations were investigated in solid phase, at room temperature by FT-IR and FT-Raman spectroscopy .Applications De Recherche Scientifique
Chemical Synthesis
4-Bromo-2,6-dinitroaniline: is a compound used in the synthesis of various organic molecules. Its bromine and nitro groups make it a versatile intermediate for constructing more complex structures. For instance, it can undergo nucleophilic substitution reactions where the bromine atom is replaced by another functional group, leading to a wide range of derivatives .
Material Science
In material science, 4-Bromo-2,6-dinitroaniline can be utilized to create novel polymeric materials. The nitro groups can act as crosslinking sites, allowing the formation of polymers with enhanced thermal stability and mechanical properties. This application is particularly relevant in the development of high-performance materials for aerospace and automotive industries .
Biological Studies
This compound has been used in biological studies to understand the interaction between small molecules and biological systems. For example, it can serve as a model compound to study the metabolic pathways of similar structures in living organisms, helping to predict the behavior of related compounds in the body .
Environmental Impact Assessment
4-Bromo-2,6-dinitroaniline: is also an important metabolite in the degradation of certain azo dyes. Research into its environmental impact is crucial, as it helps assess the potential risks associated with the use of these dyes in industries and their subsequent release into the environment .
Analytical Chemistry
In analytical chemistry, 4-Bromo-2,6-dinitroaniline can be used as a standard or reference compound in various chromatographic and spectroscopic methods. Its unique spectral properties allow for the calibration of instruments and the validation of analytical methods .
Mutagenicity Testing
The compound’s structure makes it suitable for use in mutagenicity tests, such as the Ames test. It can help in evaluating the mutagenic potential of new compounds and in understanding the mechanisms behind mutagenesis .
Drug Development
Due to its structural features, 4-Bromo-2,6-dinitroaniline can be a precursor in the synthesis of pharmaceuticals. Its transformation into other compounds with medicinal properties is an area of ongoing research, with the potential to contribute to the development of new drugs .
Photodynamic Therapy
Lastly, the compound’s ability to absorb light makes it a candidate for use in photodynamic therapy (PDT). By modifying its structure, researchers aim to develop photosensitizers that can be activated by light to produce a therapeutic effect, such as destroying cancer cells .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
4-Bromo-2,6-dinitroaniline, also known as BDNA, is a mutagenic aromatic amine . It primarily targets tubulin proteins and inhibits the growth of shoots and roots in plants . It’s also known to affect non-target organisms, including invertebrates and vertebrates .
Mode of Action
BDNA interacts with its targets by binding to tubulin proteins, which disrupts the normal function of these proteins and inhibits plant growth . In non-target organisms, BDNA can cause cytotoxicity, genotoxicity, and activate oxidative stress pathways .
Biochemical Pathways
BDNA affects several biochemical pathways. Transcriptomic and metabolomic analyses have revealed broad perturbations in gene transcripts and metabolites involved in the representative pathways of liver inflammation, steatosis, and cholestasis . It also affects processes related to apoptosis, development, and DNA damage .
Pharmacokinetics
BDNA is rapidly cleared by metabolism to 13 metabolites, which are excreted in urine (62%) and feces (33%) . The whole-body half-life of BDNA is approximately 7 hours . After 28 days of oral administration, 100 mg/kg BDNA significantly triggered hepatotoxicity, upregulated toxicity indicators, and induced systemic inflammation, dyslipidemia, and bile acid (BA) synthesis .
Result of Action
The molecular and cellular effects of BDNA’s action include cytotoxicity, genotoxicity, and activation of oxidative stress pathways . It also causes alterations of physiological, metabolic, morphological, developmental, and behavioral traits . In zebrafish, continuous exposure to BDNA causes alterations in gene transcription in the early life stages and reproductive dysfunction in the F1 generation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of BDNA. For instance, BDNA is identified as a domestic-dust pollutant in urban environments . It can enter the environment during production processes of certain compounds . Workers involved in the use of BDNA as chemical intermediates may be exposed through inhalation of dust and dermal contact .
Propriétés
IUPAC Name |
4-bromo-2,6-dinitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O4/c7-3-1-4(9(11)12)6(8)5(2-3)10(13)14/h1-2H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUAAKYBFINVAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395863 | |
| Record name | 4-bromo-2,6-dinitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,6-dinitroaniline | |
CAS RN |
62554-90-9 | |
| Record name | 4-bromo-2,6-dinitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What structural information about 4-Bromo-2,6-dinitroaniline can be obtained from the crystallographic study?
A1: The research article primarily focuses on elucidating the crystal structure of N,3-Dimethyl-4-bromo-2,6-dinitroaniline []. While it doesn't explicitly detail the structure of 4-Bromo-2,6-dinitroaniline itself, the study provides valuable insights into the arrangement of atoms and the bonding patterns within a closely related molecule. This information can be valuable for researchers interested in understanding the structure-property relationships of similar compounds, including 4-Bromo-2,6-dinitroaniline. Further computational studies could utilize this information as a starting point for modeling the parent compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1334188.png)
![6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1334189.png)

